Cas no 475997-88-7 (1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol)

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol 化学的及び物理的性質
名前と識別子
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- 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol
- 1-(2-methoxy-5-methylphenyl)imidazole-2-thiol
- 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol
-
- インチ: 1S/C11H12N2OS/c1-8-3-4-10(14-2)9(7-8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15)
- InChIKey: VUGMEEFTNYVHIM-UHFFFAOYSA-N
- ほほえんだ: S=C1NC=CN1C1C=C(C)C=CC=1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- トポロジー分子極性表面積: 56.6
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 403.2±55.0 °C at 760 mmHg
- フラッシュポイント: 197.6±31.5 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-0392-1g |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
475997-88-7 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
Life Chemicals | F2147-0392-0.5g |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
475997-88-7 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
TRC | M120291-100mg |
1-(2-methoxy-5-methylphenyl)-1h-imidazole-2-thiol |
475997-88-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2147-0392-0.25g |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
475997-88-7 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2147-0392-2.5g |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
475997-88-7 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
Life Chemicals | F2147-0392-5g |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
475997-88-7 | 95%+ | 5g |
$1059.0 | 2023-09-06 | |
TRC | M120291-1g |
1-(2-methoxy-5-methylphenyl)-1h-imidazole-2-thiol |
475997-88-7 | 1g |
$ 500.00 | 2022-06-04 | ||
Life Chemicals | F2147-0392-10g |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
475997-88-7 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
TRC | M120291-500mg |
1-(2-methoxy-5-methylphenyl)-1h-imidazole-2-thiol |
475997-88-7 | 500mg |
$ 320.00 | 2022-06-04 |
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiolに関する追加情報
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol (CAS No. 475997-88-7): A Promising Compound in Pharmaceutical Research
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol, with the CAS No. 475997-88-7, represents a novel class of imidazole derivatives that have garnered significant attention in the field of pharmaceutical chemistry. This thiol-containing compound exhibits unique chemical properties and biological activities, making it a potential candidate for the development of novel therapeutics. Recent research studies have highlighted its antioxidant, anti-inflammatory, and antimicrobial effects, positioning it as a promising molecule for drug discovery and biomedical applications.
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound characterized by a imidazole ring with a thiol group at the 2-position. The methoxy and methyl substituents on the phenyl ring contribute to its electronic properties, which are critical for its receptor interaction and molecular docking capabilities. The structural features of this compound, including the thiol functional group, aromatic ring system, and alkyl substitutions, play a pivotal role in determining its pharmacological profile and bioavailability.
Recent advancements in medicinal chemistry have demonstrated that 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol can modulate signaling pathways associated with inflammation and oxidative stress. Studies published in peer-reviewed journals have reported its inhibitory effects on NF-κB activation and ROS production, suggesting potential applications in the treatment of chronic inflammatory diseases and neurodegenerative disorders. The molecular mechanism underlying these effects is currently under investigation, with computational modeling and in vitro experiments providing critical insights.
1-(2-Methyloxy-5-methylphenyl)-1H-imidazole-2-thiol has also been explored for its antimicrobial potential against pathogenic bacteria and fungi. Preliminary in vitro studies have shown its ability to disrupt biofilm formation and inhibit microbial growth, which could have implications for antimicrobial resistance management. The synergistic effects of this compound with existing antibiotics are being evaluated to enhance therapeutic outcomes in infectious diseases.
Synthetic approaches to 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol have been optimized to improve yield and purity. The Suzuki coupling reaction and thiolation strategies are commonly employed in its chemical synthesis. These methods enable the functionalization of the imidazole ring and aromatic substitutions, which are essential for its biological activity. The green chemistry principles are increasingly being integrated into the synthetic protocols to minimize environmental impact.
In vivo studies on 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol have revealed its pharmacokinetic profile and tissue distribution. The compound exhibits good solubility and bioavailability, which are advantageous for oral administration. Its metabolic stability and excretion pathways are being studied to assess its therapeutic potential in clinical settings. The toxicological evaluation of this compound is currently in progress to ensure safety for human use.
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol has also been investigated for its neuroprotective effects in preclinical models. Research suggests that it may inhibit neuroinflammation and reduce oxidative damage in neurodegenerative diseases such as Alzheimer's and Parkinson's. The molecular interactions with neurotransmitter receptors are being explored to elucidate its mechanism of action. These findings could pave the way for the development of targeted therapies for neurological disorders.
Computational studies have provided valuable insights into the binding affinity and interaction patterns of 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol with biological targets. Molecular docking simulations and virtual screening techniques have been used to identify potential drug targets and binding sites. These in silico approaches complement experimental studies and accelerate the drug discovery process.
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol is currently being evaluated in preclinical trials for its therapeutic efficacy in specific disease models. The pharmacodynamic responses and dose-dependent effects are being analyzed to optimize its clinical application. The combination therapy with existing drugs is also being explored to enhance treatment outcomes and reduce side effects.
Future research directions for 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol include the development of analogs with improved selectivity and potency. Structure-based drug design and high-throughput screening are expected to play a key role in these efforts. Additionally, clinical trials are anticipated to provide real-world data on its safety and efficacy in human patients.
1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol represents a significant advancement in the field of pharmaceutical research. Its versatile biological activities and chemical properties make it a promising candidate for the development of novel therapeutics. Continued research and innovation in this area are expected to lead to breakthroughs in disease treatment and patient care.
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